molecular formula C8H15NO3 B2745974 Methyl 2-[1-(methoxyamino)cyclobutyl]acetate CAS No. 2193068-00-5

Methyl 2-[1-(methoxyamino)cyclobutyl]acetate

Cat. No.: B2745974
CAS No.: 2193068-00-5
M. Wt: 173.212
InChI Key: ONQGYTLDGLWJLL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[1-(methoxyamino)cyclobutyl]acetate typically involves the reaction of cyclobutanone with methoxyamine hydrochloride to form the methoxyamino derivative. This intermediate is then reacted with methyl bromoacetate under basic conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and bases like sodium hydroxide or potassium carbonate .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[1-(methoxyamino)cyclobutyl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oximes, amines, and various substituted esters, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 2-[1-(methoxyamino)cyclobutyl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-[1-(methoxyamino)cyclobutyl]acetate involves its interaction with specific molecular targets. The methoxyamino group can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The cyclobutyl ring provides structural rigidity, which can affect the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[1-(amino)cyclobutyl]acetate
  • Methyl 2-[1-(hydroxyamino)cyclobutyl]acetate
  • Methyl 2-[1-(acetoxyamino)cyclobutyl]acetate

Uniqueness

Methyl 2-[1-(methoxyamino)cyclobutyl]acetate is unique due to the presence of the methoxyamino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The methoxy group can influence the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound in various research applications .

Properties

IUPAC Name

methyl 2-[1-(methoxyamino)cyclobutyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-11-7(10)6-8(9-12-2)4-3-5-8/h9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQGYTLDGLWJLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(CCC1)NOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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